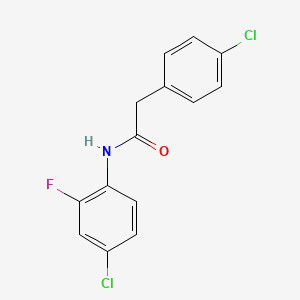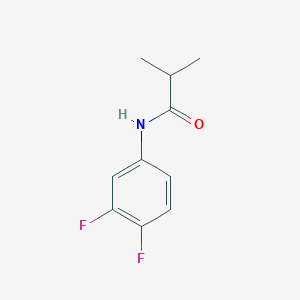
N-(3,4-difluorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-methylpropanamide, also known as DFP-1080, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 225.22 g/mol. The purpose of
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in tumor growth and insecticide resistance. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. In insects, it has been shown to cause paralysis and death by disrupting the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorophenyl)-2-methylpropanamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its potential toxicity. It has been shown to be toxic to humans and animals at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-difluorophenyl)-2-methylpropanamide. One potential direction is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential use as an insecticide. Finally, the potential toxicity of this compound should be further investigated to ensure its safety in lab experiments and potential therapeutic applications.
In conclusion, N-(3,4-difluorophenyl)-2-methylpropanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-2-methylpropanamide involves the reaction between 3,4-difluoroaniline and 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification using column chromatography or recrystallization.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-methylpropanamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been studied for its potential use as an insecticide, as it has shown to be effective against the Colorado potato beetle and the diamondback moth.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLWGMQJIBPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)
![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)

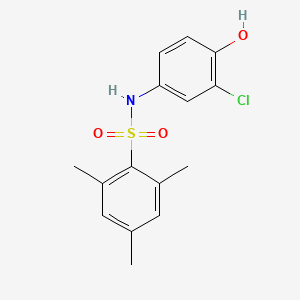
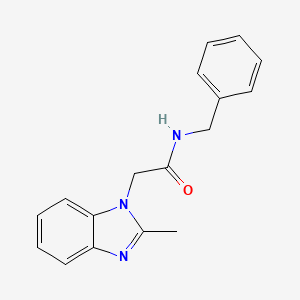

![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

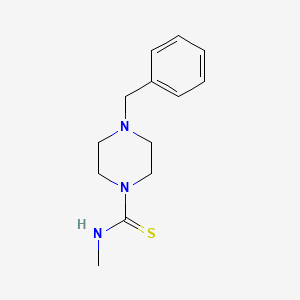
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
